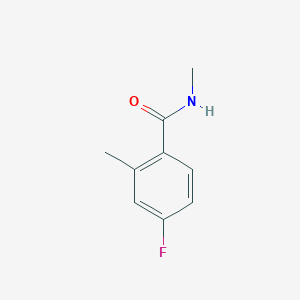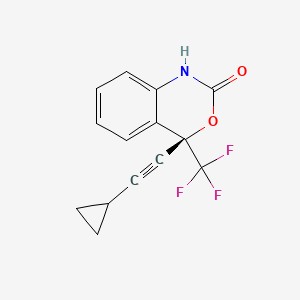
Deschloro-(S)-efavirenz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deschloro-(S)-efavirenz is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The removal of the chlorine atom in this compound alters its chemical properties and potentially its biological activity. This compound is of interest in medicinal chemistry for its potential therapeutic applications and its role in understanding the structure-activity relationships of NNRTIs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deschloro-(S)-efavirenz typically involves the modification of the efavirenz molecule to remove the chlorine atom. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Using a nucleophile to replace the chlorine atom with a hydrogen atom.
Dehalogenation: Employing reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere to remove the chlorine atom.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Deschloro-(S)-efavirenz can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Deschloro-(S)-efavirenz has several scientific research applications, including:
Medicinal Chemistry: Studying its potential as an antiviral agent and its interactions with HIV-1 reverse transcriptase.
Pharmacology: Investigating its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion.
Structural Biology: Analyzing its binding interactions with target proteins to elucidate structure-activity relationships.
Chemical Biology: Exploring its effects on cellular pathways and its potential as a chemical probe for biological studies.
作用機序
Deschloro-(S)-efavirenz exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication. The removal of the chlorine atom may affect its binding affinity and specificity, potentially altering its efficacy and resistance profile. The molecular targets and pathways involved include the reverse transcriptase enzyme and associated viral replication machinery.
類似化合物との比較
Similar Compounds
Efavirenz: The parent compound with a chlorine atom, widely used as an NNRTI in HIV treatment.
Nevirapine: Another NNRTI with a different chemical structure but similar mechanism of action.
Etravirine: A second-generation NNRTI with a broader resistance profile.
Uniqueness
Deschloro-(S)-efavirenz is unique due to the absence of the chlorine atom, which may confer distinct chemical and biological properties. This modification can influence its pharmacokinetics, binding interactions, and resistance profile, making it a valuable compound for studying the structure-activity relationships of NNRTIs and developing new antiviral agents.
特性
分子式 |
C14H10F3NO2 |
|---|---|
分子量 |
281.23 g/mol |
IUPAC名 |
(4S)-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)13(8-7-9-5-6-9)10-3-1-2-4-11(10)18-12(19)20-13/h1-4,9H,5-6H2,(H,18,19)/t13-/m0/s1 |
InChIキー |
PMAKZVLAJFKTHQ-ZDUSSCGKSA-N |
異性体SMILES |
C1CC1C#C[C@]2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F |
正規SMILES |
C1CC1C#CC2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


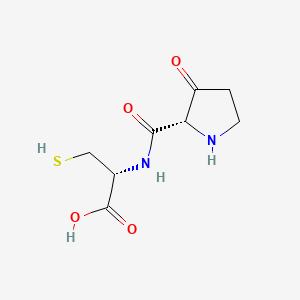
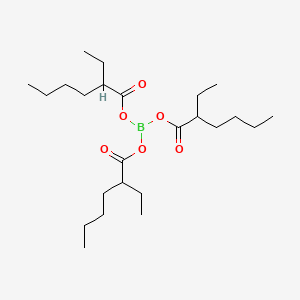

![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)


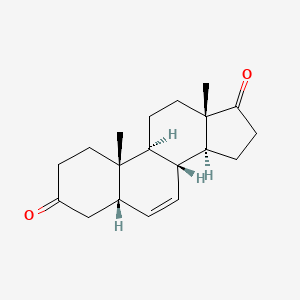
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
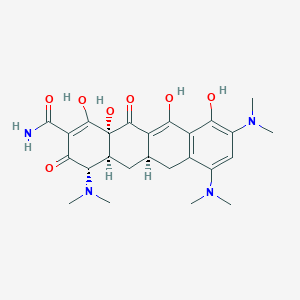
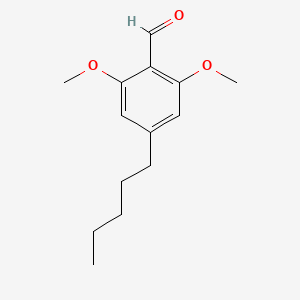
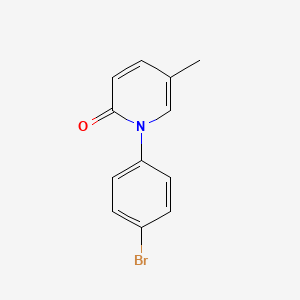
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
